3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Overview
Description
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach includes the condensation of oxazole derivatives with sulfonyl chlorides in the presence of bases like triethylamine in anhydrous tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, solvents such as anhydrous tetrahydrofuran, and catalysts like phosphorus oxychloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of sulfonamide derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The oxazole and pyridine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 1,3-oxazole-5-sulfonyl chloride share structural similarities and exhibit comparable reactivity.
Pyridine Derivatives: Pyridine-based sulfonyl chlorides also show similar chemical behavior and applications.
Uniqueness
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new chemical entities with specific biological and material properties.
Properties
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S/c1-4-6-2-5(14(8,11)12)3-9-7(6)13-10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKTYJARBKWGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-07-4 | |
Record name | 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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